
Amino-PEG9-Amine
Vue d'ensemble
Description
Amino-PEG9-Amine is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular formula of this compound is C20H44N2O9 .
Synthesis Analysis
Amino end-group functionalised polyglycols, such as this compound, are important intermediates in the synthesis of sophisticated polymeric architectures and biomaterials . A strategy for the end-group conversion of hydroxyl-terminated polyglycols to amino-terminated polyglycols has been reported . This process involves high isolated yields and excellent end-group fidelity .
Molecular Structure Analysis
The molecular weight of this compound is 456.58 . The InChI code is 1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2 . The Canonical SMILES is C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at 4°C and protected from light .
Applications De Recherche Scientifique
Catalyseur dans l'oxydation aérobie du thiophénol
L'Amino-PEG9-Amine, également connu sous le nom d'amine de polyéther, a été utilisé comme catalyseur respectueux de l'environnement et économique pour l'oxydation aérobie des thiophénols, conduisant à la synthèse de disulfures {svg_1}. Ce procédé catalytique à base d'amine de polyéther élimine le besoin d'oxydants stoechiométriques coûteux et minimise la formation de sous-produits sur-oxydés {svg_2}.
Production de disulfures
Le couplage oxydatif des thiols sert de voie fondamentale pour la production de disulfures, qui sont essentiels dans les processus chimiques et biologiques {svg_3}. L'this compound joue un rôle crucial dans ce processus {svg_4}.
Catalyseurs polymères
Les catalyseurs polymères, qui présentent des groupes fonctionnels catalytiquement actifs intégrés à leur structure polymère, sont largement utilisés dans le domaine de la synthèse organique {svg_5}. L'this compound, étant un polymère, peut être utilisé comme catalyseur dans diverses réactions chimiques {svg_6}.
Catalyseur recyclable
Plus de 90% du catalyseur this compound peuvent être récupérés efficacement pour une réutilisation sans perte d'activité, ce qui en fait une approche catalytique durable et économique {svg_7}.
Rôle dans la croissance et la différenciation cellulaires
Les polyamines, une classe de composés à laquelle appartient l'this compound, jouent un rôle dans la croissance et la différenciation cellulaires, la régulation du cycle cellulaire, l'expression génique et la transduction du signal chez les animaux, les plantes et les micro-organismes {svg_8}.
Rôle dans les processus pathophysiologiques
Les polyamines sont impliquées dans plusieurs processus pathophysiologiques, notamment la carcinogénèse et d'autres maladies {svg_9}. Elles ont des applications potentielles dans le développement de nouvelles approches pour la thérapie du cancer et d'autres maladies {svg_10}.
Mécanisme D'action
Target of Action
Amino-PEG9-Amine is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. The compound’s mode of action involves the selective degradation of target proteins .
Biochemical Pathways
It is known that the compound operates within the ubiquitin-proteasome system . This system plays a crucial role in maintaining cellular homeostasis by controlling protein degradation, cell cycle progression, and DNA repair.
Pharmacokinetics
It is known that pegylation, the process of attaching peg chains to molecules, can improve the pharmacokinetic properties of therapeutic agents . PEGylation can increase the half-life of drugs in the bloodstream, enhance their solubility, and reduce their immunogenicity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the selective degradation of target proteins . By directing the ubiquitin-proteasome system to degrade specific proteins, this compound can influence various cellular processes, potentially leading to therapeutic effects.
Orientations Futures
Peptide drug development, including compounds like Amino-PEG9-Amine, has made great progress in the last decade . New production, modification, and analytic technologies have helped to overcome the inherent drawbacks of peptides and have allowed the continued advancement of this field . Future developments in therapeutic peptides are expected to continue to expand their applicability in various therapeutic areas .
Analyse Biochimique
Biochemical Properties
The amino groups in Amino-PEG9-Amine are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This reactivity allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The exact nature of these interactions would depend on the specific biomolecules involved and the conditions under which the reactions occur.
Cellular Effects
They serve as nutrients for immune cells, instructing immune cell function . Amino acids also contribute to cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction . It’s plausible that this compound, due to its amino groups, could influence similar cellular processes.
Molecular Mechanism
The molecular mechanism of this compound largely depends on its role as a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This compound, as a linker, plays a crucial role in this process.
Metabolic Pathways
Amino acids are known to participate in various metabolic pathways . They contribute to ATP generation, nucleotide synthesis, and redox balance . It’s plausible that this compound, due to its amino groups, could be involved in similar metabolic pathways.
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYRXJJAEDMZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


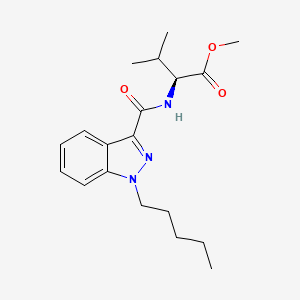
![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)
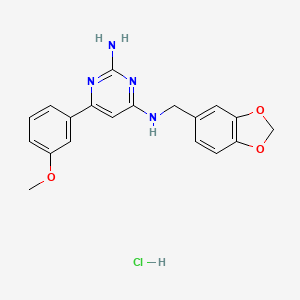


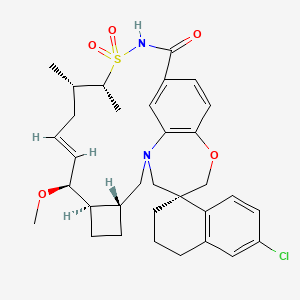
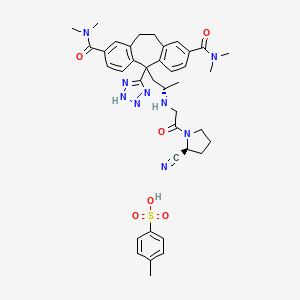
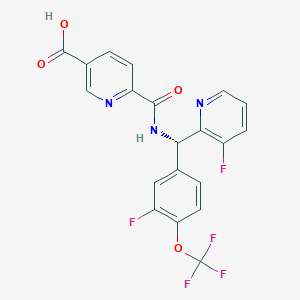


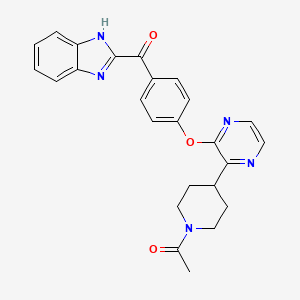

![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
